Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate
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Overview
Description
Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the reaction of indene derivatives with epoxides under basic conditions to form the spirocyclic structure. The reaction is often carried out in solvents such as ethanol or methanol, with bases like sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the use of high-purity reagents to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of specific enzymes or the modification of protein structures, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,2’-oxirane]-3’-carboxylate: Similar structure but without the methyl group.
Spiro[indene-1,2’-oxirane]-3’-carbonitrile: Contains a nitrile group instead of a carboxylate group.
Spiro[indene-1,2’-oxirane]-3’-methanol: Contains a hydroxyl group instead of a carboxylate group.
Uniqueness
Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is unique due to the presence of the methyl and carboxylate groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)7-6-8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZZSLTZSRGCSADP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCC3=CC=CC=C23 |
Origin of Product |
United States |
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